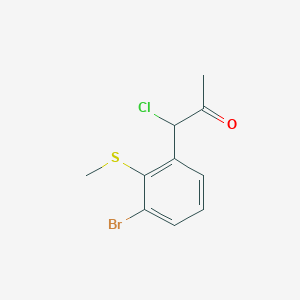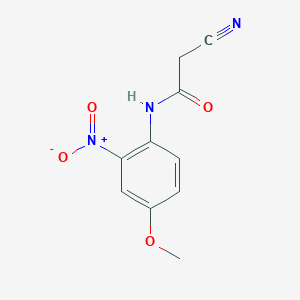
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound highly reactive and versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the reaction of 4-methoxy-2-nitroaniline with cyanoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexyl carbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) .
Industrial Production Methods
On an industrial scale, the production of cyanoacetamides can be achieved through various methods, including solvent-free reactions and fusion techniques. For instance, the direct treatment of substituted aryl amines with alkyl cyanoacetates without solvent at elevated temperatures can yield the desired cyanoacetamide derivatives .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide undergoes several types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with various aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Such as triethylamine and pyridine to facilitate the reactions.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities and are used in various pharmaceutical applications .
Scientific Research Applications
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide involves its reactivity due to the presence of cyano and acetamide groups. These functional groups can interact with various molecular targets, leading to the formation of biologically active compounds. The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide include:
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-cyano-N-(3-nitrophenyl)acetamide
- 2-cyano-N-(4-nitrophenyl)acetamide
Uniqueness
What sets this compound apart is the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specific heterocyclic compounds and in the study of its unique biological activities .
Properties
Molecular Formula |
C10H9N3O4 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H9N3O4/c1-17-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14) |
InChI Key |
NDXWUHAIRAENST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


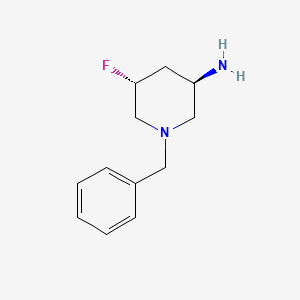
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)
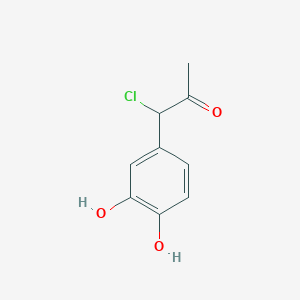
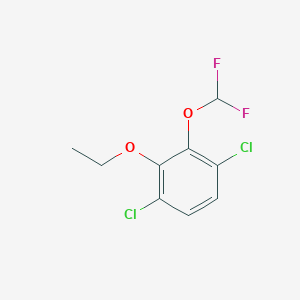
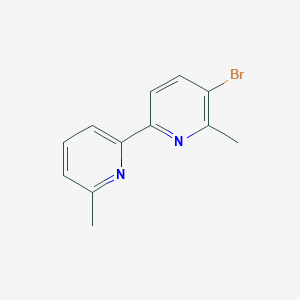
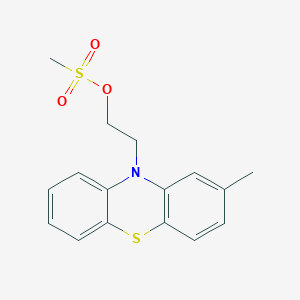
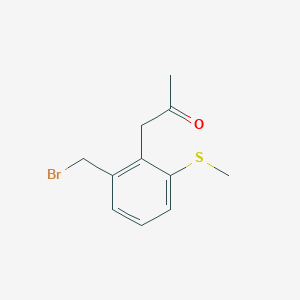
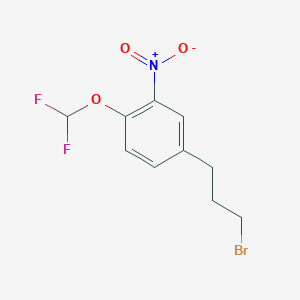
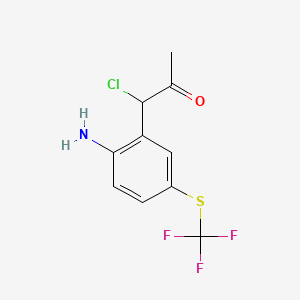
![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)

